N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group and a phenylpyridazinone core. The compound’s structure combines a pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with a phenyl group at position 3 and an oxygen atom at position 6, linked via an acetamide bridge to a 2,5-dichlorophenyl moiety.
Structural determination of such compounds often employs crystallographic tools like SHELX software for refinement.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-13-6-7-14(20)16(10-13)21-17(24)11-23-18(25)9-8-15(22-23)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVUXUHKDPCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H13Cl2N3O2
- Molecular Weight : 374.2 g/mol
- Structure : The structure features a pyridazine ring fused with an acetamide moiety and substituted with dichlorophenyl groups.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve the inhibition of specific enzymes or pathways related to inflammation and microbial growth. This suggests potential applications in treating inflammatory diseases and infections.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The disk diffusion method has been employed to evaluate the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated high activity against several strains, indicating potential use as antimicrobial agents .
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of pyridazine derivatives on cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was noted in certain derivatives, suggesting that this compound may also possess anticancer properties .
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of various pyridazine derivatives reported their biological evaluation. Compounds were synthesized through various methods including cyclization reactions involving acetamide derivatives. The resulting compounds exhibited varying degrees of biological activity, particularly in inhibiting tumor cell proliferation .
- Antifungal Activity : Another study examined the antifungal properties of related pyridazine compounds. Results indicated that certain derivatives could effectively inhibit fungal growth, further supporting the potential therapeutic applications of this compound in treating fungal infections .
Data Table: Biological Activities Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These findings suggest that N-(2,5-dichlorophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may act through mechanisms such as apoptosis induction or cell cycle arrest, although further mechanistic studies are required to elucidate these pathways .
Antifungal Activity
The compound has also demonstrated antifungal properties against several pathogens. For instance, derivatives of similar structures have shown efficacy against fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values reported for related compounds indicate significant antifungal activity at concentrations as low as 50 µg/mL .
Enzyme Inhibition
This compound may serve as an inhibitor for specific enzymes implicated in disease processes. Studies have suggested that compounds with similar structural motifs can inhibit enzymes such as phosphodiesterase (PDE4), which is relevant in inflammatory diseases .
Agricultural Applications
Beyond its pharmaceutical potential, there is emerging interest in the use of this compound in agricultural settings as a fungicide or herbicide. The structural features that contribute to its biological activity could be leveraged to develop new agrochemicals that target specific plant pathogens while minimizing impact on non-target species.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated the compound's ability to reduce tumor growth in xenograft models, supporting its potential for further development as an anticancer agent.
- Fungal Resistance : Research conducted on agricultural crops showed that formulations containing this compound significantly reduced fungal infections compared to untreated controls.
- Enzyme Inhibition : Investigations into enzyme kinetics revealed that this compound effectively inhibited PDE4 activity in vitro, suggesting potential therapeutic applications in treating inflammatory conditions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
*Calculated based on molecular formula.
Hydrogen Bonding and Crystallographic Behavior
The pyridazinone core in the target compound provides a hydrogen-bond acceptor (C=O), which is absent in benzothiazole-based analogs. For instance, the tetrahydrofuran-oxy group in the quinoline derivative may introduce additional hydrogen-bond donors/acceptors, altering crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
